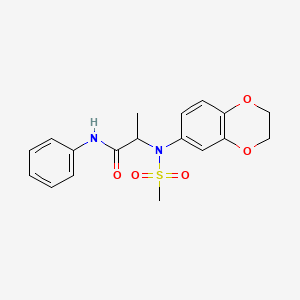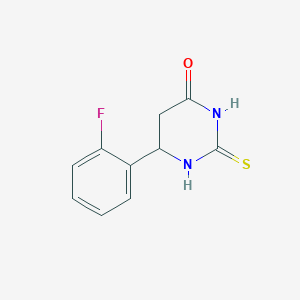![molecular formula C14H17F3N2O3 B6045314 N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine](/img/structure/B6045314.png)
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, commonly known as CFTR-Inhibitor-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes. In
作用機序
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 works by selectively inhibiting the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, which is a chloride ion channel that regulates salt and water transport across cell membranes. In individuals with cystic fibrosis, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine is defective, leading to abnormal salt and water transport, which results in the buildup of thick, sticky mucus in the lungs, pancreas, and other organs. By inhibiting the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 can improve salt and water transport, leading to improved lung function and other physiological effects.
Biochemical and Physiological Effects:
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has been shown to improve lung function in individuals with cystic fibrosis by increasing salt and water transport across cell membranes. This compound has also been shown to reduce the severity of secretory diarrhea and cholera by inhibiting the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine in the intestine. In addition, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has been studied for its potential applications in treating other diseases, such as polycystic kidney disease, by regulating fluid secretion in the kidney.
実験室実験の利点と制限
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has several advantages for lab experiments, including its high selectivity for N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine and its ability to improve salt and water transport across cell membranes. However, this compound also has some limitations, including its complex synthesis method and its potential toxicity at high concentrations.
将来の方向性
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has significant potential for future research and development. Some possible future directions include:
1. Further studies to optimize the synthesis method and improve the yield of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172.
2. Development of new analogs of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 with improved selectivity and efficacy.
3. Studies to investigate the long-term safety and efficacy of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 in animal models and human clinical trials.
4. Investigation of the potential applications of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 in treating other diseases, such as polycystic kidney disease and secretory diarrhea.
5. Development of new drug delivery systems to improve the bioavailability and therapeutic efficacy of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172.
Conclusion:
In conclusion, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 is a promising compound with significant potential for therapeutic applications in treating cystic fibrosis, secretory diarrhea, and other diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research and development of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 are needed to fully realize its therapeutic potential.
合成法
The synthesis of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 involves several steps, including the reaction of 3-(trifluoromethyl)aniline with isobutyl chloroformate to form N-(tert-butoxycarbonyl)-3-(trifluoromethyl)aniline, which is then reacted with isoleucine to form N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound has been shown to inhibit the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, which is defective in individuals with cystic fibrosis, leading to improved salt and water transport across cell membranes. In addition to cystic fibrosis, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has also been studied for its potential applications in treating other diseases, such as cholera and secretory diarrhea.
特性
IUPAC Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-3-8(2)11(12(20)21)19-13(22)18-10-6-4-5-9(7-10)14(15,16)17/h4-8,11H,3H2,1-2H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYYPGOGZJLYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)

![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)
![N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6045251.png)
![4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)
![4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)

![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
![N-(3-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6045273.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6045282.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6045297.png)
![1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6045300.png)
